Cas no 125610-78-8 (2-(4-Methoxyphenyl)benzonitrile)

2-(4-Methoxyphenyl)benzonitrile 化学的及び物理的性質
名前と識別子
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- 4'-Methoxy-[1,1'-biphenyl]-2-carbonitrile
- 2-(4-Methoxyphenyl)benzonitrile
- 2-cyano-4'-methoxy-1,1'-biphenyl
- 4-(2-cyanophenyl)anisole
- 4'-methoxy[1,1'-biphenyl]-2-carbonitrile
- 4'-Methoxy-2-Biphenylcarbonitrile
- 4'-Methoxy-2-cyanobiphenyl
- 4'-methoxybiphenyl-2-carbonitrile
- o-(4-methoxyphenyl)benzonitrile
- 4'-Methoxy-1,1'-biphenyl-2-carbonitrile
- DTXSID30362683
- AKOS002683030
- E89516
- [1,1'-Biphenyl]-2-carbonitrile, 4'-methoxy-
- MOSSOXPGEMBIQV-UHFFFAOYSA-N
- 125610-78-8
- SCHEMBL6951995
- CS-0210455
- BS-19708
- MFCD00798182
-
- MDL: MFCD00798182
- インチ: 1S/C14H11NO/c1-16-13-8-6-11(7-9-13)14-5-3-2-4-12(14)10-15/h2-9H,1H3
- InChIKey: MOSSOXPGEMBIQV-UHFFFAOYSA-N
- SMILES: COC1C=CC(C2C(C#N)=CC=CC=2)=CC=1
計算された属性
- 精确分子量: 209.08400
- 同位素质量: 209.084063974g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 16
- 回転可能化学結合数: 2
- 複雑さ: 259
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 33Ų
- XLogP3: 3.5
じっけんとくせい
- 密度みつど: 1.14±0.1 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 156-157 ºC
- Solubility: ほとんど溶けない(0.033 g/l)(25ºC)、
- PSA: 33.02000
- LogP: 3.23388
2-(4-Methoxyphenyl)benzonitrile Security Information
2-(4-Methoxyphenyl)benzonitrile 税関データ
- 税関コード:2926909090
- 税関データ:
中国税関コード:
2926909090概要:
2926909090他のニトリル基化合物。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
HS:29269090その他ニトリル機能化合物付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%
2-(4-Methoxyphenyl)benzonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | M329640-500mg |
2-(4-Methoxyphenyl)benzonitrile |
125610-78-8 | 500mg |
$236.00 | 2023-05-17 | ||
TRC | M329640-1g |
2-(4-Methoxyphenyl)benzonitrile |
125610-78-8 | 1g |
$333.00 | 2023-05-17 | ||
abcr | AB310502-5g |
2-(4-Methoxyphenyl)benzonitrile, 97%; . |
125610-78-8 | 97% | 5g |
€688.20 | 2024-06-08 | |
Aaron | AR000ONY-1g |
[1,1'-Biphenyl]-2-carbonitrile, 4'-methoxy- |
125610-78-8 | 95% | 1g |
$191.00 | 2025-02-12 | |
abcr | AB310502-250mg |
2-(4-Methoxyphenyl)benzonitrile, 97%; . |
125610-78-8 | 97% | 250mg |
€141.70 | 2024-06-08 | |
TRC | M329640-250mg |
2-(4-Methoxyphenyl)benzonitrile |
125610-78-8 | 250mg |
$155.00 | 2023-05-17 | ||
abcr | AB310502-10g |
2-(4-Methoxyphenyl)benzonitrile, 97%; . |
125610-78-8 | 97% | 10g |
€1131.40 | 2024-06-08 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1281125-1g |
2-(4-Methoxyphenyl)benzonitrile |
125610-78-8 | 97% | 1g |
¥1723.00 | 2024-08-09 | |
A2B Chem LLC | AA30866-500mg |
2-(4-Methoxyphenyl)benzonitrile |
125610-78-8 | 97% | 500mg |
$134.00 | 2024-01-04 | |
A2B Chem LLC | AA30866-5g |
2-(4-Methoxyphenyl)benzonitrile |
125610-78-8 | 97% | 5g |
$532.00 | 2024-04-20 |
2-(4-Methoxyphenyl)benzonitrile 関連文献
-
Marco Lombardo,Michel Chiarucci,Claudio Trombini Green Chem. 2009 11 574
2-(4-Methoxyphenyl)benzonitrileに関する追加情報
Introduction to 2-(4-Methoxyphenyl)benzonitrile (CAS No. 125610-78-8)
2-(4-Methoxyphenyl)benzonitrile (CAS No. 125610-78-8) is a versatile aromatic nitrile compound with a unique structure that has garnered significant attention in various fields of chemistry and materials science. This compound, also referred to as 4-methoxybenzoyl cyanide, is characterized by its aromatic ring system and the presence of a cyano group (-CN), which imparts distinctive electronic and chemical properties. Recent advancements in synthetic methodologies and its applications in drug discovery, materials synthesis, and organic electronics have further highlighted its importance in modern chemical research.
The molecular structure of 2-(4-Methoxyphenyl)benzonitrile consists of two phenyl rings connected by a cyano group, with one ring substituted by a methoxy group (-OCH3). This substitution pattern not only enhances the compound's stability but also introduces unique electronic characteristics, making it an attractive candidate for various chemical transformations. The compound's ability to undergo nucleophilic addition reactions at the cyano group has been extensively explored, enabling its use as an intermediate in the synthesis of complex organic molecules.
Recent studies have focused on the potential of 2-(4-Methoxyphenyl)benzonitrile in the development of advanced materials, particularly in the realm of organic semiconductors. Researchers have demonstrated that this compound can serve as a building block for constructing π-conjugated systems, which are essential for applications in organic electronics such as field-effect transistors (FETs) and light-emitting diodes (LEDs). The compound's electronic properties, including its high electron-withdrawing ability due to the cyano group and the electron-donating methoxy substituent, make it a valuable component in designing materials with tailored electronic characteristics.
In addition to its role in materials science, 2-(4-Methoxyphenyl)benzonitrile has also been investigated for its potential in drug discovery. The compound's ability to modulate cellular signaling pathways through interactions with specific protein targets has been explored in recent studies. For instance, researchers have reported that this compound exhibits inhibitory activity against certain enzymes involved in inflammatory processes, suggesting its potential as a lead molecule for anti-inflammatory drug development.
The synthesis of 2-(4-Methoxyphenyl)benzonitrile has been optimized over the years, with modern approaches leveraging catalytic methods to enhance reaction efficiency and selectivity. One notable advancement involves the use of palladium-catalyzed cross-coupling reactions to construct the biaryl system efficiently. These methods not only reduce reaction times but also minimize the use of hazardous reagents, aligning with current trends toward sustainable chemistry practices.
Furthermore, recent research has delved into the environmental fate and toxicity of 2-(4-Methoxyphenyl)benzonitrile, particularly in relation to its potential industrial applications. Studies have shown that the compound exhibits low acute toxicity and undergoes rapid biodegradation under aerobic conditions, making it a safer alternative compared to some traditional chemicals used in similar applications.
In conclusion, 2-(4-Methoxyphenyl)benzonitrile (CAS No. 125610-78-8) stands out as a multifaceted aromatic nitrile compound with promising applications across diverse fields. Its unique chemical properties, combined with recent advancements in synthetic methodologies and material science applications, position it as a key player in future innovations within organic chemistry and related disciplines.
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